SmCB1-IN-1

SmCB1 inhibition schistosomiasis cysteine protease

SmCB1-IN-1 (Compound 2h) is the most selective SmCB1 inhibitor in its optimization series, exhibiting a Ki of 0.050 μM against SmCB1 with only 29% CatB and 37% CatL inhibition at 20 μM. This overcomes the non-selective profile of earlier chemotypes like K11777. With 86% S. mansoni adult worm mortality at 10 μM, it uniquely enables selective target validation, serves as a quantified benchmark for HTS campaigns, and provides a species-specific comparator for parasitic cysteine protease inhibitor development. Purchase for definitive mechanistic studies.

Molecular Formula C26H25NO6S
Molecular Weight 479.5 g/mol
Cat. No. B15558830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSmCB1-IN-1
Molecular FormulaC26H25NO6S
Molecular Weight479.5 g/mol
Structural Identifiers
InChIInChI=1S/C26H25NO6S/c28-26(23-12-7-13-24-25(23)32-18-17-31-24)27-21(15-14-20-8-3-1-4-9-20)16-19-34(29,30)33-22-10-5-2-6-11-22/h1-13,16,19,21H,14-15,17-18H2,(H,27,28)/b19-16+/t21-/m0/s1
InChIKeyHMCWPAADSPIMCY-HCUHUEOSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SmCB1-IN-1 (Compound 2h): A Nanomolar, Selective Inhibitor of Schistosoma mansoni Cathepsin B1 (SmCB1) for Antiparasitic Research


SmCB1-IN-1 (designated Compound 2h) is a small-molecule inhibitor of Schistosoma mansoni cathepsin B1 (SmCB1), a validated drug target essential for parasite digestion of host blood proteins [1]. It exhibits nanomolar potency against SmCB1 (Ki = 0.050 μM) and demonstrates selectivity over human off-target cathepsins B and L [1]. SmCB1-IN-1 also displays in vitro efficacy against S. mansoni adult worms, inducing 86% mortality at 10 μM, 68% at 1 μM, and 35% at 0.1 μM [1].

Why SmCB1-IN-1 Cannot Be Replaced by Generic Cathepsin Inhibitors in Schistosoma Research


SmCB1-IN-1 (Compound 2h) cannot be substituted with generic cathepsin B inhibitors or other SmCB1-targeting compounds due to its distinct selectivity profile and demonstrated phenotypic potency in S. mansoni assays. While several compound classes—including vinyl sulfones [1], gallinamides [2], and thiosemicarbazones [3]—inhibit SmCB1, their selectivity over human cathepsins and their efficacy in parasite killing assays vary significantly. SmCB1-IN-1 was optimized via a dual phenotypic and target-based approach, emerging as the most potent compound in the SmCB1-focused optimization series, with quantifiable selectivity over human CatB and CatL at high concentrations (20 μM) [4].

Quantitative Differentiation of SmCB1-IN-1 (Compound 2h): Potency, Selectivity, and Antiparasitic Efficacy Data


Nanomolar SmCB1 Inhibition: SmCB1-IN-1 (Ki = 0.050 μM) Achieves Potency Comparable to Lead Vinyl Sulfone and Gallinamide Inhibitors

SmCB1-IN-1 (Compound 2h) inhibits SmCB1 with a Ki of 0.050 μM, placing it in the nanomolar potency range. This value is comparable to the most potent vinyl sulfone inhibitors identified in prior screening efforts (IC50 range: 0.002–0.080 μM for lead compounds NS5-C6 and NS3-B2) [1] and within the range of potent gallinamide A analogs (Ki values of 0.021–0.290 μM for top compounds 8, 9, and 12) [2].

SmCB1 inhibition schistosomiasis cysteine protease

Human Cathepsin Selectivity: SmCB1-IN-1 Exhibits Low Off-Target Inhibition of Human CatB (29%) and CatL (37%) at 20 μM

SmCB1-IN-1 (Compound 2h) demonstrates selectivity toward the parasitic target SmCB1, inhibiting human cathepsin B by only 29% and human cathepsin L by only 37% at a concentration of 20 μM [1]. This selectivity profile contrasts with earlier-generation SmCB1 inhibitors such as K11777, which exhibits nanomolar inhibition of both SmCB1 and human cathepsins B and L (IC50 values of 0.010 μM, 0.005 μM, and 0.007 μM, respectively) [2].

selectivity profiling off-target activity human cathepsins

Adult Worm Killing Efficacy: SmCB1-IN-1 Induces 86% Mortality at 10 μM and 68% at 1 μM in S. mansoni Adult Worm Assays

SmCB1-IN-1 (Compound 2h) demonstrates concentration-dependent killing of S. mansoni adult worms in vitro, achieving 86% mortality at 10 μM, 68% at 1 μM, and 35% at 0.1 μM after 72 hours of incubation [1]. This efficacy represents a significant improvement over the initial lead compounds in the same optimization campaign, which showed only modest activity in adult worm assays [1].

antiparasitic efficacy adult worm assay phenotypic screening

Compound Optimization Trajectory: SmCB1-IN-1 Emerged as the Most Potent Compound from a Dual Phenotypic and Target-Based Optimization Campaign

SmCB1-IN-1 (Compound 2h) was identified through a dual optimization strategy that simultaneously optimized for phenotypic effects in S. mansoni newly transformed schistosomula (NTS), adult worm killing, and SmCB1 enzymatic inhibition [1]. Among all compounds tested in this campaign, 2h emerged as the most potent overall, demonstrating superior combined performance across both target-based and phenotypic metrics [1].

lead optimization structure-activity relationship drug discovery

SmCB1-IN-1 (Compound 2h): Optimal Research and Preclinical Application Scenarios


SmCB1 Target Validation Studies in Schistosoma mansoni Models

SmCB1-IN-1 (Compound 2h) is ideally suited for target validation experiments where selective inhibition of SmCB1 is required to dissect the protease's role in parasite biology. With a Ki of 0.050 μM against SmCB1 and limited off-target activity against human cathepsins B and L at 20 μM (29% and 37% inhibition, respectively), this compound enables researchers to attribute observed phenotypic effects specifically to SmCB1 blockade rather than to confounding host protease inhibition [1]. The compound's demonstrated efficacy in adult worm killing assays (86% mortality at 10 μM) further supports its utility in linking molecular target engagement to functional antiparasitic outcomes [1].

Comparative Pharmacology Studies Across SmCB1 Inhibitor Chemotypes

Researchers investigating structure-activity relationships among SmCB1 inhibitors can employ SmCB1-IN-1 (Compound 2h) as a benchmark for selectivity-optimized chemotypes. Its selectivity profile contrasts with earlier vinyl sulfone inhibitors like K11777, which exhibit potent but non-selective inhibition of both SmCB1 and human cathepsins B/L [2]. By comparing phenotypic outcomes between SmCB1-IN-1 and less selective inhibitors under identical assay conditions, investigators can delineate the contribution of host protease inhibition to observed antiparasitic effects, a critical consideration for interpreting in vivo efficacy and toxicity data [1][2].

In Vitro Antischistosomal Screening Panels and Hit-to-Lead Benchmarking

SmCB1-IN-1 (Compound 2h) serves as a validated positive control in medium-to-high-throughput screening campaigns for novel antischistosomal agents. Its well-characterized potency (Ki = 0.050 μM against SmCB1; 68% adult worm mortality at 1 μM) provides a quantitative benchmark for evaluating new chemical entities [1]. Researchers can use SmCB1-IN-1 to establish assay quality parameters (Z-factor, signal window) and to contextualize the potency of screening hits against an optimized tool compound derived from a published lead optimization campaign [1].

Selectivity Profiling of Novel Cathepsin Inhibitors Across Species Orthologs

For laboratories developing inhibitors targeting parasitic cysteine proteases across multiple species (e.g., cruzain from Trypanosoma cruzi, rhodesain from Trypanosoma brucei, and SmCB1), SmCB1-IN-1 (Compound 2h) provides a species-specific comparator for assessing cross-reactivity. Its measured selectivity against human cathepsins B and L at 20 μM (29% and 37% inhibition) [1] offers a reference point for evaluating the selectivity window of novel inhibitors across parasitic and mammalian orthologs, an essential parameter for prioritizing compounds with reduced host toxicity potential [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for SmCB1-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.